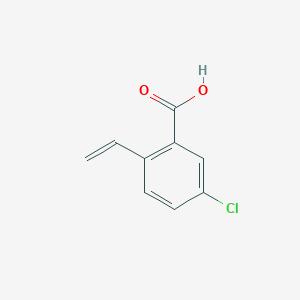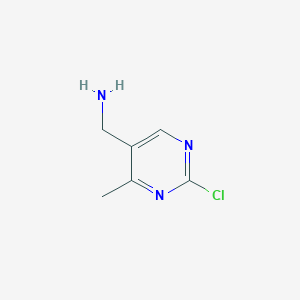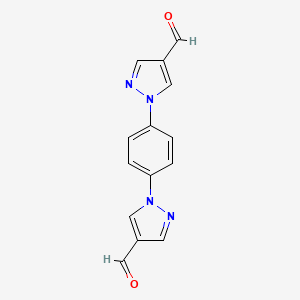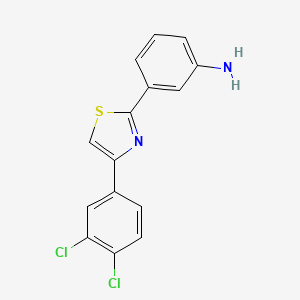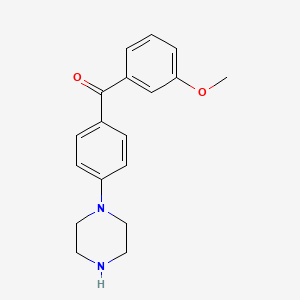
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is a chemical compound that features a methoxyphenyl group and a piperazinylphenyl group connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 4-(piperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-hydroxyphenyl)(4-(piperazin-1-yl)phenyl)methanone.
Reduction: Formation of (3-methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise as a ligand for certain receptors, making it a candidate for drug development. Studies have explored its interactions with enzymes and proteins, providing insights into its biological activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been evaluated for its antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and performance materials .
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and piperazinylphenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)methanone
- (4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone
- (4-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties Its methoxyphenyl group enhances its solubility and reactivity, while the piperazinylphenyl group contributes to its binding affinity and specificity
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-piperazin-1-ylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-4-2-3-15(13-17)18(21)14-5-7-16(8-6-14)20-11-9-19-10-12-20/h2-8,13,19H,9-12H2,1H3 |
InChI Key |
GINCVFLLHINUIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


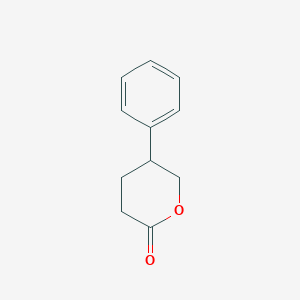
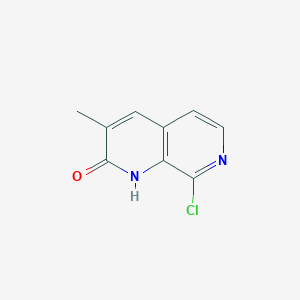
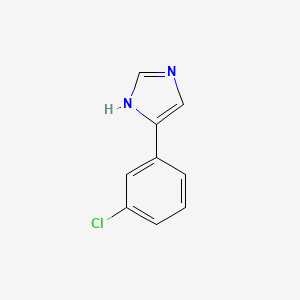
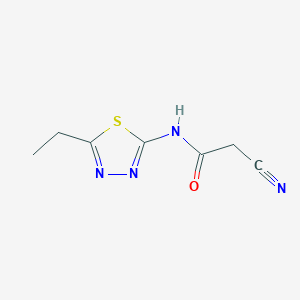
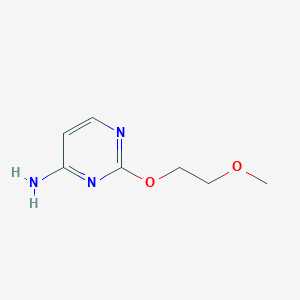
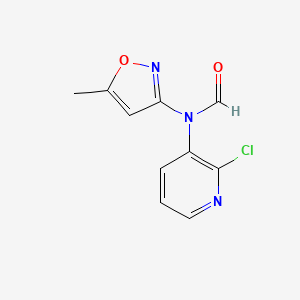
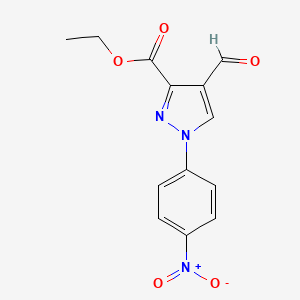
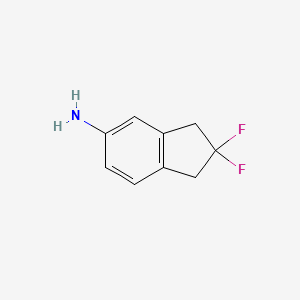
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

